Methyl 2,2-dicyanoacetate

Description

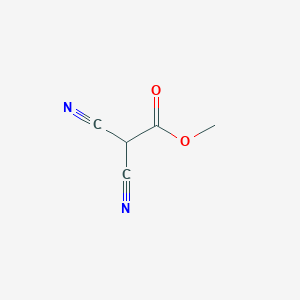

Structure

3D Structure

Properties

Molecular Formula |

C5H4N2O2 |

|---|---|

Molecular Weight |

124.10 g/mol |

IUPAC Name |

methyl 2,2-dicyanoacetate |

InChI |

InChI=1S/C5H4N2O2/c1-9-5(8)4(2-6)3-7/h4H,1H3 |

InChI Key |

QYIAMKIMEWJTFH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C#N)C#N |

Origin of Product |

United States |

Sophisticated Synthesis and Controlled Derivatization Strategies

Gas-Phase Synthetic Routes for the Methyl-2,2-dicyanoacetate Anion

The generation and characterization of ions in the gas phase provide a unique window into their intrinsic properties, free from solvent effects. Recent studies have demonstrated a facile gas-phase synthesis of the methyl-2,2-dicyanoacetate anion.

Electrospray Ionization Synthesis from Tetracyanoethylene (B109619) and Methanol (B129727)

A novel and efficient method for producing the methyl-2,2-dicyanoacetate anion involves the gas-phase reaction between tetracyanoethylene (TCNE) and methanol, facilitated by electrospray ionization (ESI). worktribe.comresearchgate.netacs.org When a solution of TCNE in pure methanol is subjected to negative mode ESI, a dominant peak at a mass-to-charge ratio (m/z) of 123 is observed. vulcanchem.comacs.org This peak corresponds to the chemical formula C₅N₂H₃O₂⁻. vulcanchem.comworktribe.com The reaction is remarkably facile and appears to proceed via the loss of two cyano groups from TCNE, which are substituted by an oxygen and a methoxy (B1213986) group from methanol, likely forming hydrogen cyanide (HCN) as a byproduct. vulcanchem.comacs.org

Mechanistic Investigations of Gas-Phase Anion Formation

The gas-phase reaction of tetracyanoethylene and methanol can theoretically produce three different isomers of the C₅N₂H₃O₂⁻ anion. However, computational analysis shows that the methyl-2,2-dicyanoacetate anion, where both cyano groups are attached to the same carbon, is the most energetically stable isomer by a significant margin (over 1.3 eV). acs.org

To definitively identify the isomer formed during the ESI process, researchers have employed photoelectron imaging. worktribe.comacs.orgacs.org This spectroscopic technique, coupled with mass spectrometry, allows for the detailed investigation of the electronic structure of the generated anion. acs.org The study of the photoelectron spectra and their angular distributions provides a unique fingerprint for the specific isomer. The experimental data are consistent only with the formation of the methyl-2,2-dicyanoacetate anion (isomer 1). researchgate.netvulcanchem.comworktribe.com

Further analysis revealed mode-specific vibrational autodetachment, which can be correlated with the emission from a photoexcited dipole-bound state. worktribe.comacs.org This observation adds another layer of confirmation for the isomeric identity of the product. researchgate.net The key experimental values determined for the methyl-2,2-dicyanoacetate anion are summarized in the table below.

| Experimental Parameter | Value | Technique |

| Adiabatic Detachment Energy (ADE) | 3.60 ± 0.10 eV | Photoelectron Imaging |

| Vertical Detachment Energy (VDE) | 3.77 ± 0.10 eV | Photoelectron Imaging |

| Mass-to-Charge Ratio (m/z) | 123 amu | Mass Spectrometry |

This table presents key data from the gas-phase synthesis and characterization of the methyl-2,2-dicyanoacetate anion. worktribe.com

Solution-Phase Formation and Complexation of Dicyanomethylacetate Species

While gas-phase studies offer fundamental insights, solution-phase chemistry is paramount for the practical application of methyl 2,2-dicyanoacetate.

Formation in Transition Metal-Containing Systems (e.g., Cobalt(II) Complexes)

The interaction of dicyanomethylacetate species with transition metals presents an area for potential catalytic and material science applications. However, based on available scientific literature, the direct synthesis and characterization of complexes involving the this compound anion and transition metals, such as cobalt(II), are not extensively documented. The synthesis of cobalt(II) and cobalt(III) complexes with a wide variety of other organic ligands, such as Schiff bases and N-heterocyclic carbenes, is a well-established field, but specific examples incorporating the dicyanomethylacetate ligand remain elusive in published research. masterorganicchemistry.comarkat-usa.org

Preparation of Quaternary Ammonium (B1175870) Compounds of Methyl Dicyanoacetate

Quaternary ammonium salts are a class of compounds with broad applications, including as phase-transfer catalysts. The preparation of a quaternary ammonium salt of methyl dicyanoacetate is conceptually straightforward due to the high acidity of the C-H bond positioned between the two electron-withdrawing cyano groups.

The general synthesis of quaternary ammonium salts is achieved through the alkylation of a tertiary amine with an alkyl halide, a classic SN2 reaction known as the Menschutkin reaction. orcid.org This reaction produces a quaternary ammonium cation and a halide anion.

To prepare a quaternary ammonium salt of methyl dicyanoacetate, one could employ a two-step process:

Formation of the Quaternary Ammonium Halide: A tertiary amine (R₃N) is reacted with an alkyl halide (R'-X) to form the quaternary ammonium halide salt [R₃NR']⁺X⁻.

Anion Exchange: The resulting salt is then subjected to an anion exchange reaction with a salt of this compound, such as sodium or potassium this compound. This would precipitate the less soluble inorganic halide salt (e.g., NaX or KX), leaving the desired quaternary ammonium this compound salt in solution.

This approach leverages fundamental and widely practiced principles of organic synthesis to access these targeted ionic compounds.

Synthetic Utility as a Key Synthon in Complex Molecule Construction

In the strategic planning of organic synthesis, known as retrosynthetic analysis, a synthon is defined as a hypothetical structural unit within a molecule that represents a potential starting material. worktribe.com this compound is a valuable synthon, particularly as a source for a stabilized carbanion.

The carbon atom situated between two nitrile groups and an ester group is highly activated. This allows for easy deprotonation by even a mild base to form a resonance-stabilized carbanion. This nucleophilic carbanion is the key to its utility in forming new carbon-carbon bonds, a fundamental operation in the construction of more complex molecules.

Its reactivity is analogous to other well-known active methylene (B1212753) compounds like malononitrile (B47326) and methyl cyanoacetate (B8463686). As such, this compound is an excellent candidate for participating in classic carbon-carbon bond-forming reactions, including:

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group (of an aldehyde or ketone), followed by a dehydration reaction. wikipedia.org The use of this compound as the active methylene component would lead to the formation of highly functionalized α,β-unsaturated systems.

Michael Addition: This reaction describes the 1,4-addition of a nucleophile, such as the carbanion derived from this compound, to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org This provides a powerful method for creating 1,5-dicarbonyl compounds or other similarly functionalized molecules.

The presence of three distinct functional groups (two nitriles, one ester) on the resulting products from these reactions offers numerous handles for subsequent chemical transformations, making this compound a versatile tool for synthetic chemists.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Raman Spectroscopy in Related Electron Acceptor Systems

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational and rotational modes of molecules, providing insights into chemical bond changes. mdpi.com In the context of electron acceptor systems, such as those involving dicyanoacetate derivatives, Raman spectroscopy can elucidate the electronic and structural properties. cas.cn

Studies on related systems, like tetracyanoethylene (B109619) (TCNE), a potent electron acceptor, have utilized Raman spectroscopy to probe environmental variations and cation interactions. researchgate.net Key vibrational modes of the C=C and C≡N moieties in TCNE complexes are sensitive to these interactions. researchgate.net Although direct Raman spectroscopic data for methyl 2,2-dicyanoacetate is not extensively detailed in the provided context, the principles applied to analogous electron acceptor systems are highly relevant. For instance, in studies of graphene-based materials, Raman spectroscopy is crucial for characterizing their physical and chemical properties. cas.cn The technique can be enhanced through resonance Raman spectroscopy, where the laser wavelength is tuned to match an electronic transition of a chromophore, significantly increasing signal intensity. frontiersin.org This approach has been used to study the nickel-cofactor in conductive fibers of cable bacteria, revealing resonantly enhanced Raman signals across a wide frequency range. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments within a molecule. Protons in different electronic environments experience different degrees of shielding and thus resonate at different frequencies, known as chemical shifts (δ), measured in parts per million (ppm). libretexts.org

For a compound like this compound, we would expect to see signals corresponding to the methyl (CH₃) protons and the methine (CH) proton. The chemical shifts are influenced by the electronegativity of nearby atoms and the hybridization of the carbon atoms to which the protons are attached. libretexts.org Protons on carbons bonded to electronegative atoms like oxygen are deshielded and appear at lower fields (higher ppm values). libretexts.org

While specific experimental ¹H NMR data for this compound is not available in the provided search results, we can predict the approximate chemical shifts based on related structures. For instance, in methyl cyanoacetate (B8463686), the methylene (B1212753) (CH₂) protons appear at approximately 3.520 ppm and the methyl (CH₃) protons at 3.821 ppm in CDCl₃. chemicalbook.com For this compound, the methoxy (B1213986) (–OCH₃) protons would likely appear in a similar region, around 3.5-4.0 δ, due to the adjacent oxygen atom. libretexts.org The single proton on the α-carbon would be significantly deshielded by the two cyano groups and the ester functionality.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and is for illustrative purposes.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| –OCH₃ | 3.8 - 4.0 | Singlet (s) |

| (NC)₂CH– | 4.5 - 5.0 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. msu.edu Each unique carbon atom in a molecule gives a distinct signal, revealing the number of different carbon environments. docbrown.info The chemical shift of each signal indicates the type of carbon (e.g., sp³, sp², sp) and its electronic environment.

For this compound (C₅H₄N₂O₂), one would expect five distinct signals in the ¹³C NMR spectrum, corresponding to the methyl carbon, the α-carbon, the carbonyl carbon, and the two cyano carbons.

While a specific spectrum for this compound is not provided, data for the related methyl cyanoacetate shows signals for the methylene carbon, the cyano carbon, the carbonyl carbon, and the methyl carbon. chemicalbook.com Based on general principles, the carbonyl carbon (C=O) of the ester group in this compound would appear significantly downfield (around 160-170 ppm). The carbons of the cyano groups (C≡N) typically resonate in the range of 110-125 ppm. The α-carbon, bonded to two cyano groups and the ester group, would be found at a lower field than a simple alkyl carbon, and the methyl carbon of the ester would be expected around 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and is for illustrative purposes.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| –C H₃ | 50 - 60 |

| (NC)₂C H– | 40 - 50 |

| –C ≡N | 110 - 120 |

| >C =O | 160 - 165 |

High-Resolution Mass Spectrometry for Precise Molecular Composition

High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. libretexts.org Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. libretexts.org This high accuracy allows for the unambiguous determination of a molecule's chemical formula by comparing the measured exact mass to calculated values for potential formulas. sisweb.com

For this compound (C₅H₄N₂O₂), the exact mass can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). The molecular ion peak (M⁺) in the high-resolution mass spectrum would correspond to this calculated value. A study involving the gas-phase synthesis of the methyl-2,2-dicyanoacetate anion (C₅H₃N₂O₂⁻) from tetracyanoethylene and methanol (B129727) utilized a time-of-flight mass spectrometer to identify the product, which showed a dominant peak at m/z = 123. worktribe.com This corresponds to the deprotonated form of this compound.

Table 3: Calculated Exact Mass for this compound

| Formula | Isotope | Number of Atoms | Exact Mass (amu) | Total Mass (amu) |

|---|---|---|---|---|

| C₅H₄N₂O₂ | ¹²C | 5 | 12.00000 | 60.00000 |

| ¹H | 4 | 1.00783 | 4.03132 | |

| ¹⁴N | 2 | 14.00307 | 28.00614 | |

| ¹⁶O | 2 | 15.99491 | 31.98982 | |

| Total | 124.02728 |

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can generate a detailed model of the electron density and, consequently, the positions of atoms and the bonds between them. libretexts.org

While the crystal structure of this compound itself is not described in the provided results, the structure of a complex containing the dicyanomethylacetate moiety has been determined. In one study, the reaction of tetracyanoethylene (TCNE) with methanol in the presence of CoCl₂·6H₂O yielded a compound identified as {[Co(bpy)₂(CN)₂][(NC)₂C-CO₂CH₃]}·2H₂O. researchgate.net The structure of this complex was elucidated by X-ray crystallography, confirming the formation and incorporation of the dicyanomethylacetate molecule. researchgate.net Similarly, the molecular crystal structure of tri-p-tolylantimony dicyanoacetate has been studied using X-ray diffraction, contributing to the understanding of organometallic compounds containing this ligand. researchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry of Dicyanomethylacetate-Containing Complexes)

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a chemical species in solution. gamry.com It provides information about oxidation and reduction potentials, the reversibility of electron transfer processes, and reaction kinetics. gamry.comlibretexts.org The technique involves sweeping the potential of a working electrode and measuring the resulting current. libretexts.org

The electrochemical behavior of a complex containing the dicyanomethylacetate ligand, {[Co(bpy)₂(CN)₂][(NC)₂C-CO₂CH₃]}·2H₂O, was investigated using cyclic voltammetry. researchgate.net The measurements revealed that the oxidation and reduction processes for this complex are irreversible in nature. researchgate.net The study of such complexes helps in understanding the electronic influence of the dicyanomethylacetate ligand on the metal center's redox properties. For a reversible electrochemical reaction, a cyclic voltammogram has well-defined characteristics, but for irreversible processes, the shape of the voltammogram changes, and the peak potentials shift with the scan rate. cam.ac.uk

Computational Chemistry and Theoretical Modelling

Quantum-Chemical Characterization of Electronic and Vibrational Properties

Quantum-chemical calculations are essential for interpreting experimental data on the electronic and vibrational characteristics of molecules, particularly for transient or difficult-to-isolate species like molecular anions. In the case of the methyl-2,2-dicyanoacetate anion (MDCA⁻), which can be synthesized in the gas phase, a combination of photoelectron imaging and electronic structure calculations has been used for its characterization. worktribe.com

Experimental studies have identified mode-specific vibrational autodetachment, a process where an electron is ejected from an anion upon vibrational excitation. worktribe.com This phenomenon is observed through distinct peaks in photoelectron spectra at constant kinetic energies, irrespective of the photon energy used. For the MDCA⁻ anion, these peaks appear at kinetic energies of 14, 66, and 126 meV. worktribe.com The appearance and disappearance of these peaks are dependent on the photon energy, indicating a narrow window for observing these specific vibrational autodetachment channels. worktribe.com

The electronic properties, such as the adiabatic detachment energy (ADE) and vertical detachment energy (VDE), have been determined experimentally and computationally. The experimental ADE and VDE for MDCA⁻ were found to be 3.60 ± 0.10 eV and 3.77 ± 0.10 eV, respectively. worktribe.com These values are crucial for understanding the stability of the anion and the energy required to remove an electron.

Molecular Orbital Theory Applications for Understanding Electronic Structures and Excited States

Molecular Orbital (MO) theory is a fundamental framework for describing the electronic structure of molecules by considering electrons to be distributed in a set of molecular orbitals delocalized over the entire molecule. numberanalytics.comnumberanalytics.com This theory is particularly powerful when combined with experimental techniques like photoelectron spectroscopy (PES) to probe the energy and character of these orbitals. numberanalytics.com

For the methyl-2,2-dicyanoacetate anion (MDCA⁻), MO theory provides critical insights into its electronic configuration and helps to distinguish it from its isomers. worktribe.com The character of the molecular orbital from which an electron is detached dictates the angular distribution of the emitted photoelectrons. worktribe.com In the case of MDCA⁻, the highest occupied molecular orbital (HOMO), from which photodetachment occurs, has significant π-character. This is confirmed by both experimental measurements showing negative anisotropy parameter (β₂) values and quantitative predictions using the Dyson orbital approach. worktribe.com The calculated β₂ parameters for the methyl-2,2-dicyanoacetate isomer show negative values that align reasonably well with experimental trends, in stark contrast to its other isomers which are predicted to have positive β₂ values. worktribe.com This application of MO theory, through the analysis of Dyson orbitals, serves as a sensitive diagnostic tool for confirming the molecular structure. worktribe.com

Density Functional Theory (DFT) for Energetic and Structural Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the structural and energetic properties of molecules due to its balance of accuracy and computational cost. arxiv.orgrsc.orgaps.org DFT calculations are instrumental in identifying the most stable structures among various possible isomers and in predicting key energetic quantities. worktribe.comrsc.org

In the study of the methyl-dicyanoacetate anion (C₅N₂H₃O₂⁻), DFT calculations were pivotal in determining which of the three possible isomers is formed in gas-phase synthesis. worktribe.com Calculations predicted that the isomer with both cyano groups on the same carbon, the methyl-2,2-dicyanoacetate anion, is the most energetically stable by more than 1.3 eV compared to the other two isomers. worktribe.com This significant energy difference suggests that at room temperature, this isomer should be the overwhelmingly predominant species present, an assertion supported by experimental observations. worktribe.com

DFT methods are also employed to calculate electron detachment energies. For the methyl-2,2-dicyanoacetate anion, calculations at the CAM-B3LYP/aug-cc-pVDZ level of theory predicted an ADE of 3.76 eV and a VDE of 3.91 eV. worktribe.com These theoretical values compare favorably with the experimental results of 3.60 ± 0.10 eV and 3.77 ± 0.10 eV, respectively, and are significantly closer than the calculated values for the other isomers, further confirming the structural assignment. worktribe.com Higher-level equation-of-motion coupled-cluster (EOM-IP-CCSD) calculations provided a VDE of 3.81 eV, reinforcing the DFT predictions. worktribe.com

| Isomer | Method | Adiabatic Detachment Energy (ADE) | Vertical Detachment Energy (VDE) |

|---|---|---|---|

| Isomer 1 (Methyl-2,2-dicyanoacetate anion) | Experiment | 3.60 ± 0.10 | 3.77 ± 0.10 |

| CAM-B3LYP/aug-cc-pVDZ | 3.76 | 3.91 | |

| EOM-IP-CCSD | - | 3.81 | |

| Isomer 2 (cis-Methyl-2,3-dicyanoacetate anion) | DFT | 3.27 | 3.72 |

| Isomer 3 (trans-Methyl-2,3-dicyanoacetate anion) | DFT | 3.15 | 3.69 |

Ab Initio Molecular Dynamics Simulations for Vibrational Spectra and Dynamics

Ab initio molecular dynamics (AIMD) is a powerful computational technique that calculates the forces acting on atoms from first-principles electronic structure theory at each step of a molecular dynamics simulation. nih.gov This approach allows for the simulation of vibrational spectra and molecular dynamics without relying on pre-parameterized force fields, inherently capturing anharmonic effects that are crucial for accurate spectral prediction. nih.govosti.gov AIMD simulations generate time-correlation functions of properties like dipole moments and polarizabilities, from which infrared and Raman spectra can be derived. nih.gov

While specific AIMD studies on methyl 2,2-dicyanoacetate are not detailed in the provided sources, the methodology is broadly applicable. The observation of mode-specific vibrational autodetachment in the methyl-2,2-dicyanoacetate anion points to specific vibrational dynamics that could be explored in detail using AIMD. worktribe.com Such simulations could elucidate the coupling between vibrational modes and electron detachment channels, providing a time-resolved picture of the autodetachment process. Furthermore, AIMD is well-suited for simulating systems in condensed phases, offering a way to predict how interactions with solvents might alter the vibrational spectra and dynamics of this compound. nih.gov

Computational Approaches to Isomer Stability and Interconversion Mechanisms

Computational chemistry provides essential tools for exploring the potential energy surface of a chemical system, allowing for the determination of the relative stabilities of isomers and the energy barriers for their interconversion. researchgate.netnih.gov High-level quantum chemical calculations, including DFT and coupled-cluster methods, can accurately predict the relative energies of different structural arrangements of atoms. researchgate.net

Reactivity and Reaction Mechanisms of Methyl 2,2 Dicyanoacetate

Mechanistic Insights into Anion Formation from Tetracyanoethylene (B109619) and Alcohols

The formation of the methyl-2,2-dicyanoacetate anion has been achieved through a gas-phase reaction between tetracyanoethylene (TCNE) and methanol (B129727). researchgate.networktribe.comacs.org This synthesis occurs in an electrospray ionization source. researchgate.networktribe.comacs.org The reaction is notable for its facility, with the methyl-2,2-dicyanoacetate anion being the predominant product observed at a mass-to-charge ratio of 123 amu. worktribe.com This corresponds to the chemical formula C₅N₂H₃O₂⁻. worktribe.com The proposed mechanism involves the loss of two cyano groups from TCNE and their replacement with an oxygen and a methoxy (B1213986) group, likely forming HCN as a byproduct. worktribe.com

While three isomeric forms of the methyl-dicyanoacetate anion are possible, theoretical and experimental evidence strongly favors the formation of the isomer where the two cyano groups are attached to the same carbon atom (methyl-2,2-dicyanoacetate anion). acs.orgworktribe.com Density functional theory (DFT) calculations indicate that this isomer is the most energetically stable by a significant margin of over 1.3 eV. acs.org This energetic preference suggests that at room temperature (300 K), the methyl-2,2-dicyanoacetate anion is the sole isomer present. acs.org Photoelectron spectra and angular distributions of the product are consistent with only this single isomer. researchgate.networktribe.comacs.org This preferential formation aligns with observations from a multi-step cobalt-catalyzed synthesis of the same compound from TCNE. acs.org

Further insights into the anion's electronic structure reveal that upon photoexcitation, it can populate non-valence states which then undergo mode-specific vibrational autodetachment. researchgate.networktribe.com This process is linked to the emission from a photoexcited dipole-bound state. researchgate.networktribe.com Time-resolved measurements have elucidated the mechanism of electronic ground state anion formation, which involves a rapid cascade of internal conversion processes to a bound electronic state that subsequently decays to the ground state via slower internal conversion. researchgate.net

Exploration of Gas-Phase Reaction Dynamics and Pathways

The study of gas-phase reactions provides a unique environment to investigate the intrinsic reactivity of molecules without the influence of solvents. researchgate.net For methyl 2,2-dicyanoacetate, its anion has been synthesized and characterized in the gas phase, offering insights into its formation and stability. worktribe.comacs.org

The synthesis is achieved through a reaction between tetracyanoethylene and methanol within an electrospray ionization source. worktribe.comacs.org Photoelectron imaging techniques have been instrumental in characterizing the resulting anion. worktribe.comresearchgate.net The photoelectron spectra, recorded at various photon energies, along with the photoelectron angular distributions, have been used to identify the specific isomeric form of the product. acs.orgworktribe.com The experimental data are consistent with the formation of a single isomer, the methyl-2,2-dicyanoacetate anion. acs.orgworktribe.com

Key experimental values determined for the methyl-dicyanoacetate anion (MDCA⁻) are its adiabatic detachment energy (ADE) and vertical detachment energy (VDE), found to be 3.60 ± 0.10 eV and 3.77 ± 0.10 eV, respectively. acs.orgworktribe.com These values provide fundamental information about the energy required to remove an electron from the anion.

Furthermore, the observation of structured peaks at low kinetic energy in the photoelectron spectra points to the involvement of non-valence states in the anion's dynamics. acs.orgworktribe.com These states, once populated, can undergo mode-specific vibrational autodetachment, a process that provides further details about the anion's structure and energy levels. researchgate.netacs.orgworktribe.com The understanding of such gas-phase reaction dynamics is crucial as it can provide insights into the formation of radical anions in other significant environments, such as biological and astrochemical systems. researchgate.net

Cyclocondensation Mechanisms Involving Dicyanoacetate Derivatives

Cyclocondensation reactions are fundamental in organic synthesis for the construction of heterocyclic compounds. Derivatives of dicyanoacetate, such as ethyl cyanoacetate (B8463686) and methyl cyanoacetate, are versatile building blocks in these reactions due to their activated methylene (B1212753) group. researchgate.netresearchgate.net

One example of a cyclocondensation mechanism involves the reaction of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. researchgate.net Quantum-chemical studies using the AM1 method have been employed to elucidate the reaction pathways. researchgate.net The reaction between the protonated form of 4-hydroxy-4-methyl-2-pentanone and the deprotonated form of ethyl cyanoacetate (an enolate) proceeds without an energy barrier to form an adduct. researchgate.netresearchgate.net This adduct can then undergo further reactions, such as dehydration and cyclization, to form heterocyclic products like pyran derivatives. researchgate.net The regioselectivity of these reactions is a key aspect, determining which of the possible products is formed. researchgate.net

In a similar vein, cyanoacetamide derivatives can undergo cyclocondensation with β-diketones in the presence of a base to yield pyridine-2-ones. tubitak.gov.tr The mechanism often starts with a Michael addition of the active methylene group to an α,β-unsaturated system, followed by an intramolecular cyclization. tubitak.gov.tr

While direct studies on the cyclocondensation mechanisms of this compound itself are not extensively detailed in the provided context, the reactivity of related dicyanoacetate derivatives provides a strong indication of its potential pathways. The presence of the two cyano groups and the ester functionality makes it a prime candidate for participating in various cyclization reactions to form a diverse range of heterocyclic structures. tubitak.gov.tr

Elucidation of Electron Transfer and Redox Processes in Dicyanomethylacetate Complexes

Electron transfer is a fundamental process that governs the reactivity of many chemical species, including dicyanomethylacetate and its precursor, tetracyanoethylene (TCNE). researchgate.net TCNE is a potent electron acceptor, readily forming a stable monoanion which exhibits unique electronic and chemical properties. researchgate.net The reactivity of polynitriles and their complexes is often dominated by electron transfer events. researchgate.net

In the context of dicyanomethylacetate, its formation from TCNE and methanol can be part of a redox process, especially when facilitated by a metal center like Co(II). researchgate.net A dicyanomethylacetate molecule has been identified as a component in a new cobalt complex, {[Co(bpy)₂(CN)₂][(NC)₂C-CO₂CH₃]}·2H₂O. researchgate.net Cyclic voltammetry measurements of this complex have revealed that the oxidation and reduction processes are irreversible. researchgate.net This irreversibility suggests that the electron transfer events are followed by rapid chemical changes.

The concept of oxidation and reduction can be defined by the loss or gain of electrons, respectively. libretexts.org In a redox reaction, one species is oxidized (loses electrons) and is termed the reducing agent, while another is reduced (gains electrons) and is called the oxidizing agent. libretexts.org The tendency for these reactions to occur is related to the redox potentials of the species involved. pcc.eu

While the provided information primarily focuses on the formation of the dicyanomethylacetate anion and its presence in a cobalt complex, it underscores the importance of electron transfer in the chemistry of this compound. The irreversible nature of the redox processes observed in the cobalt complex points to a rich and complex reactivity profile for dicyanomethylacetate that is initiated by the transfer of electrons. researchgate.net

Catalytic Aspects in the Reactivity Profile of this compound

Catalysts play a crucial role in chemical reactions by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. libretexts.org They can be classified as homogeneous, existing in the same phase as the reactants, or heterogeneous, existing in a different phase. savemyexams.com

In the context of reactions involving dicyanoacetate derivatives, catalysis is often employed to enhance efficiency and selectivity. For instance, the synthesis of this compound from tetracyanoethylene (TCNE) and methanol can be catalyzed by cobalt. acs.org Specifically, the reaction of TCNE with methanol in the presence of CoCl₂·6H₂O leads to the formation of the dicyanomethylacetate molecule. researchgate.net This molecule was subsequently incorporated as a ligand in a cobalt complex. researchgate.net

While the specific catalytic cycle for the formation of this compound is not fully detailed in the provided search results, the general principles of catalysis can be applied. In homogeneous catalysis, the catalyst often forms an intermediate complex with the reactants, facilitating their transformation into products. savemyexams.com For example, a ruthenium complex has been shown to catalyze the oxidation of alcohols to carboxylates in a basic aqueous solution. nih.gov This process involves several steps, including dehydrogenation and coupling with water, where the catalyst is regenerated at the end of the cycle. nih.gov

Heterogeneous catalysis, on the other hand, typically involves the adsorption of reactants onto the surface of a solid catalyst. libretexts.org This adsorption weakens the bonds within the reactant molecules, lowering the energy barrier for the reaction. savemyexams.com

Although detailed catalytic studies specifically on this compound are not extensively covered, the existing information on related compounds and general catalytic principles suggests that its reactivity can be significantly influenced and controlled through the use of appropriate catalysts. acs.orgresearchgate.net

Advanced Synthetic Applications and Functional Material Precursors

Utility in Heterocyclic Chemistry Synthesis

The dicyanoacetate moiety is a versatile building block for the synthesis of a wide array of heterocyclic compounds. The presence of two cyano groups and an ester function on a single carbon atom makes it a highly activated substrate for cyclization reactions. Although direct examples involving Methyl 2,2-dicyanoacetate are scarce in the provided information, the utility of analogous compounds like methyl cyanoacetate (B8463686) in forming heterocyclic rings is well-established.

One of the most significant applications of similar active methylene (B1212753) compounds is in multicomponent reactions (MCRs). MCRs are one-pot reactions where three or more reactants combine to form a single product, offering efficiency and atom economy. For instance, methyl cyanoacetate is a key reactant in the synthesis of pyranopyrimidine derivatives through one-pot reactions with aryl aldehydes and barbituric acid. This suggests that this compound could potentially be used in similar condensation reactions to yield highly functionalized heterocyclic systems.

The general reactivity pattern involves the Knoevenagel condensation of the active methylene group with an aldehyde, followed by intramolecular cyclization. In the case of this compound, the two cyano groups would significantly enhance the acidity of the alpha-carbon proton, likely leading to high reactivity in such condensations.

Table 1: Examples of Heterocyclic Systems Synthesized from Related Cyano-Compounds

| Heterocyclic System | Reactants (based on analogous compounds) | Reaction Type | Reference |

| Dihydropyridine Carbonitriles | 2-methylchromones, cyanoacetamides | Condensation/Cyclization | |

| Pyranopyrimidines | Aryl aldehydes, malononitrile (B47326)/methyl cyanoacetate, barbituric acid | Multicomponent Reaction | |

| Pyridines | Various reagents, cyanoacetic acid hydrazide | Cyclocondensation | |

| Pyrazoles | Dehydroacetic acid derivatives, hydrazine | Condensation/Cyclization |

Contribution to the Development of Specialized Organic Reagents

This compound can serve as a precursor for the development of specialized organic reagents. The high density of functional groups allows for its transformation into a variety of other reactive molecules. For example, the related compound diazomethane, a useful but hazardous reagent for converting carboxylic acids to methyl esters, highlights how small, reactive molecules can be pivotal in organic synthesis.

While no specific reagents derived from this compound are detailed in the search results, its structure suggests potential for creating unique reagents. For instance, hydrolysis of the ester and decarboxylation could lead to dicyanomethane, or the cyano groups could be reduced or hydrolyzed to form other functional handles. The synthesis of N-methyliminodiacetic acid (MIDA) boronates from corresponding bromides illustrates a method for creating specialized reagents for cross-coupling reactions, a field where novel building blocks are always in demand.

Emerging Roles in Fine Chemical Synthesis and Complex Molecule Assembly

The synthesis of fine chemicals often requires building blocks that can introduce specific functionalities in a controlled manner. This compound, with its cluster of cyano and ester groups, is a candidate for such a role. The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals and agrochemicals.

The construction of complex molecules often relies on robust and high-yielding reactions. The reactivity of the dicyanoacetate core could be harnessed in various carbon-carbon and carbon-heteroatom bond-forming reactions. For example, its use in Michael additions, alkylations, and cycloadditions could lead to the assembly of intricate molecular frameworks. The synthesis of complex metal adducts from a related acrylate, Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate, demonstrates how such functionalized molecules can be used to create new materials with specific properties.

While the direct application of this compound in major industrial processes for fine chemical synthesis is not documented in the provided information, its potential as a versatile precursor remains high, particularly as new synthetic methodologies are developed.

Principles of Green Chemistry Applied to Methyl 2,2 Dicyanoacetate Research

Development of Environmentally Benign Synthesis Protocols for Dicyanoacetate Derivatives

A primary goal of green chemistry is the development of synthesis protocols that are less harmful to the environment. This involves the use of safer solvents, less hazardous reagents, and reaction conditions that minimize waste generation. In the context of dicyanoacetate derivatives, significant strides have been made in moving away from traditional organic solvents towards more sustainable alternatives.

One-pot, multi-component reactions (MCRs) are increasingly popular as they combine several reaction steps into a single procedure, which reduces the need for intermediate purification steps, minimizes solvent use, and saves energy. nanobioletters.com For instance, the synthesis of various heterocyclic compounds derived from cyano-activated methylene (B1212753) reagents often utilizes MCRs. nanobioletters.comresearchgate.net

A notable development is the use of water as a reaction medium. nanobioletters.com Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal green alternative to volatile organic compounds. nanobioletters.com For example, the synthesis of N-amino-3-cyano-2-pyridone derivatives has been successfully achieved in water or a water-ethanol mixture through a cascade reaction involving Knoevenagel condensation and Michael addition. researchgate.net Similarly, the synthesis of 4H-pyran derivatives can be performed efficiently in an aqueous medium. nanobioletters.com These aqueous methods often lead to simpler product isolation, as the insolubility of the organic products in water allows for their separation by simple filtration. nanobioletters.com

The development of bio-based solvents is another promising avenue. rsc.org While not yet widely documented specifically for methyl 2,2-dicyanoacetate, the trend in organic synthesis is to explore solvents derived from renewable resources to replace traditional fossil-based ones. rsc.orgrsc.org

Atom Economy Maximization in Derivatization and Synthetic Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. scranton.edusavemyexams.comrsc.org The goal is to design synthetic pathways where the maximum number of atoms from the starting materials are present in the product, thereby minimizing waste. rsc.orgsphinxsai.com

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 sphinxsai.com

Different types of reactions have inherently different atom economies:

Addition Reactions: These reactions, where two or more molecules combine to form a larger one, are considered highly atom-economical as all the atoms of the reactants are typically incorporated into the product, resulting in a 100% atom economy. scranton.edubuecher.de

Substitution and Elimination Reactions: These reactions are inherently less atom-economical because they generate byproducts that are not part of the final desired molecule. scranton.edursc.org

In the context of this compound, common transformations include Knoevenagel condensations and Michael additions. These reactions are often addition-type reactions and can be designed to have a high atom economy. For example, the Michael addition of a nucleophile to a derivative of this compound can, in principle, proceed with 100% atom economy.

| Reaction Type | General Scheme | Inherent Atom Economy | Relevance to Dicyanoacetates |

| Addition | A + B → C | Excellent (often 100%) scranton.edu | Michael additions involving dicyanoacetate derivatives can be highly atom-economical. |

| Substitution | A-B + C → A-C + B | Moderate rsc.org | Derivatization reactions might involve substitution, leading to byproduct formation. |

| Elimination | A-B → A + B | Poor rsc.org | Some condensation reactions may involve an elimination step (e.g., water), lowering the atom economy. |

This interactive table categorizes reaction types by their inherent atom economy.

Exploration of Solvent-Free and Catalytic Approaches for Sustainable Syntheses

Moving towards solvent-free reaction conditions is a key objective in green chemistry to reduce waste and the environmental hazards associated with solvent use. ajrconline.org When solvents are necessary, the focus is on using green solvents like water or those derived from renewable sources. researchgate.netrsc.org

Solvent-free, or solid-state, reactions are often facilitated by grinding or by using energy sources like microwave irradiation. ajrconline.orgresearchgate.net For instance, a series of α-cyanoacrylates were synthesized with excellent yields via a Knoevenagel condensation under solvent-free conditions using microwave irradiation. researchgate.net Another study reported the synthesis of N-arylamines under solvent-free conditions in the presence of basic Alumina (Al₂O₃) with microwave assistance. ajrconline.org

The use of catalysts is another cornerstone of green chemistry. Catalysts are preferred over stoichiometric reagents because they are used in small amounts and can be recycled and reused, which reduces waste. ajrconline.org There is a significant research effort in developing "green catalysts," which are non-toxic and environmentally benign. ajrconline.org Recent advancements include the use of heterogeneous catalysts, which can be easily separated from the reaction mixture, and biocatalysts. buecher.de

For the synthesis of dicyanoacetate derivatives, various catalytic systems have been explored:

Magnetic Nanoparticles: An effective method for synthesizing ethyl cyanoacetate (B8463686) derivatives utilizes ellagic acid-bonded magnetic nanoparticles (nano-Fe₃O₄@EA) as a reusable catalyst. oiccpress.comoiccpress.com This catalyst offers high yields, short reaction times, and easy separation using an external magnet. oiccpress.com

Phase Transfer Catalysts: These catalysts facilitate reactions between reactants in different phases (e.g., solid-liquid), often eliminating the need for organic solvents. ajrconline.org

Biocatalysts: Enzymes offer high selectivity under mild conditions, although their application is still an emerging area for this specific class of compounds. ajrconline.org

Application of Energy-Efficient Reaction Conditions (e.g., Microwave and Ultrasound Assistance in related systems)

Reducing energy consumption is a critical aspect of green chemistry. ajrconline.org Traditional methods often rely on prolonged heating, which is energy-intensive. Modern energy-efficient techniques like microwave irradiation and ultrasonication are being increasingly applied to organic synthesis. ajrconline.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. unifap.brsemanticscholar.orgmdpi.com The energy is transferred directly to the reacting molecules, leading to rapid and uniform heating. semanticscholar.org This technique has been successfully used for synthesizing various derivatives from cyano-activated precursors:

Knoevenagel Condensation: The synthesis of (E)-2-cyano-3-aryl derivatives using low-power microwave irradiation reduced reaction times to 35 minutes with yields of 70-99%. unifap.br

Dicyano Imidazoles: Microwave-assisted synthesis of 2-aryl-4,5-dicarbonitrile imidazole (B134444) derivatives was achieved in just 5 minutes at 70°C, a significant improvement over conventional methods. semanticscholar.org

2-Oxindole Derivatives: Novel 2-oxindole derivatives were synthesized in 5-10 minutes with yields up to 98% using microwave activation. nih.gov

| Product | Method | Reaction Time | Yield | Reference |

| (E)-2-cyano-3-aryl derivatives | Microwave | 35 min | 70-99% | unifap.br |

| 2-aryl-4,5-dicarbonitrile imidazoles | Microwave | 5 min | High | semanticscholar.org |

| 2-Oxindole derivatives | Microwave | 5-10 min | up to 98% | nih.gov |

| α-cyanoacrylates | Microwave (solvent-free) | 20-60 sec | Excellent | researchgate.net |

This interactive table compares reaction times and yields for various microwave-assisted syntheses.

Pyridone Derivatives: The synthesis of 3-cyano-pyridine-2(1H)-ones via a three-component reaction was significantly faster and higher-yielding with ultrasonication compared to conventional heating. researchgate.netasianpubs.org

N-Cyanoacylation: An ultrasonic method for N-cyanoacylation and the synthesis of N-substituted 2-pyridone derivatives afforded products in less time and with higher yields and purities compared to conventional heating. nih.gov

4H-Pyran Derivatives: Ultrasound irradiation was used to synthesize ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylates in an aqueous medium within 2 minutes, demonstrating a significant improvement over traditional methods. nanobioletters.com

These energy-efficient methods represent a significant step forward in the sustainable synthesis of derivatives related to this compound. mdpi.com

Future Research Directions and Interdisciplinary Avenues

Novel Synthetic Strategies and Methodological Advancements

Future research into the synthesis of methyl 2,2-dicyanoacetate is moving towards more efficient, scalable, and environmentally benign methodologies. A key area of interest is the development of novel catalytic systems that can improve yield and selectivity while minimizing waste.

One promising avenue is the exploration of gas-phase synthesis. A notable example is the synthesis of the this compound anion through a gas-phase reaction between tetracyanoethylene (B109619) and methanol (B129727) within an electrospray ionization source. acs.orgnih.govyork.ac.ukworktribe.com This method not only provides a solvent-free route but also allows for the direct characterization of the resulting ion, confirming the formation of a single isomer. acs.orgnih.govyork.ac.ukworktribe.com Further research could optimize this gas-phase approach for neutral species and explore its scalability for preparative purposes.

Additionally, advancements in condensation reactions, which are fundamental to the synthesis of related compounds, offer significant potential. For instance, green chemistry approaches using magnesium powder as an efficient, non-toxic, and inexpensive catalyst for Knoevenagel condensation in aqueous conditions have been developed for similar active methylene (B1212753) compounds. researchgate.net Adapting such methodologies for the synthesis of this compound could represent a significant step forward.

Future synthetic strategies could focus on:

Photocatalysis: Utilizing light to drive the synthesis, potentially offering milder reaction conditions and unique reactivity patterns.

Flow Chemistry: Implementing continuous flow reactors for improved control over reaction parameters, enhanced safety, and easier scale-up.

Biocatalysis: Employing enzymes to catalyze the formation of this compound, offering high selectivity and sustainability.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Gas-Phase Synthesis | Solvent-free, high purity, isomeric control | Optimization for neutral species, scalability |

| Green Catalysis | Use of non-toxic catalysts, aqueous media | Adaptation of Mg-based systems |

| Photocatalysis | Mild conditions, novel reactivity | Catalyst development, reaction design |

| Flow Chemistry | Scalability, safety, process control | Reactor design, optimization of parameters |

Application of Time-Resolved Spectroscopic Probes for Real-Time Reaction Dynamics

Understanding the intricate details of chemical reactions as they occur is crucial for optimizing processes and designing new reactive systems. Time-resolved spectroscopy offers a powerful lens through which to view these dynamics in real time. Future research should focus on applying techniques like femtosecond pump-probe spectroscopy to investigate the reaction mechanisms involving this compound.

This technique can be used to monitor the formation and decay of transient species, such as excited states and reaction intermediates, on timescales as short as femtoseconds (10⁻¹⁵ seconds). unige.ch For example, studies on other molecules have successfully determined the lifetimes of excited states and tracked the return to the ground state via intermediate species. unige.chnih.gov

Applying these methods to reactions of this compound could provide invaluable data on:

Kinetics of bond formation and cleavage: Directly observing the rates of key steps in its synthesis or subsequent reactions.

Identification of transient intermediates: Characterizing short-lived species that are invisible to conventional spectroscopic methods.

Solvent effects on reaction pathways: Understanding how the solvent environment influences the energy landscape and dynamics of the reaction.

The insights gained from such studies would be instrumental in refining reaction conditions, improving yields, and providing a foundational understanding for the theoretical modeling of its reactivity.

Integration with Materials Science for Advanced Functional Materials (e.g., optical materials)

The unique electronic structure of this compound, featuring two electron-withdrawing nitrile groups and a carbonyl group, makes it an intriguing building block for advanced functional materials. wiley.com Its precursor, methyl cyanoacetate (B8463686), is already utilized in the synthesis of various compounds, and the dicyano-derivative holds further promise, particularly in the realm of optical materials.

The high density of polar functional groups suggests that polymers or molecular crystals incorporating this moiety could exhibit interesting nonlinear optical (NLO) properties. Future research should explore the synthesis of polymers and co-polymers derived from this compound. These materials could find applications in:

Optical Data Storage: Developing materials with high data density and fast writing/reading speeds.

Telecommunications: Creating components for optical switching and signal processing.

Organic Light-Emitting Diodes (OLEDs): Using derivatives as host or emissive materials.

The integration with materials science would involve synthesizing novel polymers and organic frameworks, followed by a thorough characterization of their physical and chemical properties.

| Potential Application | Relevant Properties | Research Direction |

| Nonlinear Optics | High hyperpolarizability | Synthesis of chromophores and polymers |

| Organic Electronics | Electron-accepting character | Design of materials for OLEDs and organic photovoltaics |

| Specialty Polymers | High polarity, rigidity | Development of high-performance polymers with unique thermal and mechanical properties |

Theoretical Prediction and Rational Design of Derivatives with Tailored Reactivity and Selectivity

Computational chemistry provides a powerful toolkit for predicting the properties of molecules and guiding experimental work. The application of theoretical methods, such as Density Functional Theory (DFT), to this compound and its potential derivatives can accelerate the discovery of new functionalities.

Future research in this area should focus on:

Mapping Reaction Pathways: Calculating the transition state energies for various reactions to predict the most likely products and understand selectivity.

Predicting Spectroscopic Properties: Simulating IR, UV-Vis, and NMR spectra to aid in the characterization of new compounds and to interpret experimental data, as has been done for related anions to confirm isomeric forms. nih.govyork.ac.uk

Designing Novel Derivatives: Systematically modifying the structure of this compound in silico to tune its electronic and steric properties. This rational design approach can identify derivatives with enhanced reactivity for specific applications or improved properties for materials science.

For instance, theoretical calculations could be used to screen a virtual library of derivatives for their potential as NLO chromophores, identifying the most promising candidates for synthesis. This synergy between theoretical prediction and experimental validation will be crucial for the efficient development of new compounds with tailored reactivity and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Methyl 2,2-dicyanoacetate, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, refluxing cyanoacetate derivatives with methanol and catalytic sulfuric acid under anhydrous conditions can yield the target compound. Reaction optimization may include varying temperature (e.g., 60–80°C), solvent polarity, or catalyst loading. Purification via recrystallization (e.g., using ethanol) is advised to isolate high-purity product .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Yield improvements may require inert atmospheres (N₂/Ar) to prevent hydrolysis of cyano groups.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Safety Measures :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if airborne particulates are generated .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or dust.

- Waste Disposal : Neutralize acidic byproducts before disposal, and segregate chemical waste according to institutional guidelines .

Q. How can researchers determine the physical and chemical properties of this compound experimentally?

- Analytical Techniques :

- Boiling Point : Use micro-boiling point apparatus or differential scanning calorimetry (DSC).

- Solubility : Perform gradient solubility tests in solvents like ethanol, DMSO, or water.

- Stability : Assess thermal stability via thermogravimetric analysis (TGA) under controlled atmospheres .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm ester and cyano group positions (e.g., ester carbonyl at ~170 ppm, cyano signals at ~110–120 ppm).

- FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (C=O ester) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

Advanced Research Questions

Q. How do competing reaction pathways (e.g., hydrolysis vs. nucleophilic attack) influence the synthesis of this compound?

- Mechanistic Insight : The electron-withdrawing cyano groups increase electrophilicity at the α-carbon, favoring nucleophilic substitution. Hydrolysis can dominate in aqueous conditions, producing dicyanoacetic acid. To suppress hydrolysis:

- Use anhydrous solvents (e.g., dry methanol).

- Add molecular sieves to scavenge water .

- Experimental Design : Compare yields under varying pH and solvent systems. Kinetic studies (e.g., UV-Vis monitoring) can quantify pathway dominance.

Q. What computational chemistry tools can predict the reactivity or stability of this compound in novel reactions?

- Approaches :

- DFT Calculations : Model reaction intermediates and transition states (e.g., Gaussian or ORCA software). Focus on cyano group electronic effects.

- Molecular Dynamics : Simulate solvent interactions to predict solubility or aggregation behavior .

- Validation : Compare computational results with experimental spectroscopic or kinetic data.

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points or solubility) for this compound?

- Strategies :

- Reproducibility Studies : Repeat synthesis/purification under standardized conditions.

- Interlaboratory Collaboration : Share samples for cross-validation.

- Meta-Analysis : Aggregate literature data and identify outliers using statistical tools (e.g., Grubbs’ test) .

Q. What are the challenges in scaling up this compound synthesis while maintaining purity and yield?

- Scale-Up Considerations :

- Heat Management : Use jacketed reactors to control exothermic reactions.

- Purification : Replace recrystallization with fractional distillation or column chromatography for large batches.

- Byproduct Mitigation : Optimize stoichiometry to minimize unreacted starting materials .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.